Ethyl 2-benzamidobenzoate
Description
Ethyl 2-benzamidobenzoate is an ester derivative of benzoic acid featuring a benzamido (-NHCOC₆H₅) substituent at the 2-position of the aromatic ring. This compound combines the structural characteristics of an aromatic ester and an amide, imparting unique physicochemical properties. The benzamido group introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity compared to simpler esters like ethyl benzoate.
Properties
CAS No. |
42091-29-2 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 2-benzamidobenzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
QFRRFICTWYOUEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Other CAS No. |
42091-29-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-benzamidobenzoate with three structurally related compounds: ethyl 2-methoxybenzoate, methyl 4-acetamido-2-hydroxybenzoate, and 2-aminobenzamide derivatives. Key differences in substituents, physical properties, and applications are highlighted.
Table 1: Comparative Properties of this compound and Analogs
Ethyl 2-Methoxybenzoate ()
- Structure : Features a methoxy (-OCH₃) group at the 2-position, which is smaller and more electron-donating than the benzamido group.
- Properties: Higher solubility in ethanol due to the polar methoxy group . Its lower molecular weight (180.20 vs. 269.30) enhances volatility, making it suitable for flavor/fragrance applications.
- Applications : Approved by JECFA and FCC as a food additive, emphasizing its safety profile in consumer products .
Methyl 4-Acetamido-2-Hydroxybenzoate ()
- Structure: Combines acetamido (-NHCOCH₃), hydroxyl (-OH), and methyl ester groups.
- Synthesis: Prepared via acetylation of aminosalicylic acid derivatives, as inferred from raw materials like 4-aminosalicylic acid and acetyl chloride .
- Applications : Intermediate in synthesizing halogenated derivatives (e.g., bromo- or chloro-substituted compounds), indicating utility in drug development .
2-Aminobenzamide Derivatives ()
- Reactivity: The amino (-NH₂) group at the 2-position is more nucleophilic than the benzamido group, enabling faster participation in condensation or coupling reactions .
Research Findings and Substituent Effects
- Solubility: Bulky substituents like benzamido reduce solubility in polar solvents compared to methoxy or acetamido groups.
- Thermal Stability : Amide groups (benzamido, acetamido) enhance thermal stability relative to esters with alkoxy substituents, as seen in polymer applications of similar compounds.
- Biological Activity : Benzamido derivatives may exhibit enhanced receptor binding due to aromatic stacking interactions, whereas methoxy groups prioritize volatility and flavor profiles.
Q & A
Advanced Research Question
- Data integrity : Use electronic lab notebooks (ELNs) with version control for raw data.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra in repositories like ChemSpider.
- Ethical compliance : Disclose solvent waste protocols (e.g., halogenated solvents) per REACH regulations and ensure cytotoxicity studies follow institutional review board (IRB) guidelines .
How can computational tools predict the metabolic pathways of this compound in pharmacological studies?
Advanced Research Question
Leverage databases like PISTACHIO and REAXYS to model phase I/II metabolism. For example:
- Phase I : Predict hydroxylation at the benzamide ring using cytochrome P450 isoforms (e.g., CYP3A4).
- Phase II : Simulate glucuronidation via UGT1A1 using Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .
What strategies mitigate thermal degradation during the synthesis or storage of this compound?
Basic Research Question
Thermal instability (>150°C) leads to decomposition into benzamide and benzoic acid derivatives. Mitigation:
- Synthesis : Use reflux under inert gas (N) to limit oxidation.
- Storage : Keep in amber vials at 4°C with desiccants (silica gel). Monitor purity via DSC (Differential Scanning Calorimetry) .
How do structural analogs like Benzocaine differ from this compound in pharmacological applications?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
